4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview of its Natural Source
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one: A Technical Overview of its Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a sesquiterpenoid compound of interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, available data on its isolation, and a discussion on the current state of knowledge regarding its biological activity. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.
Natural Source
The sole identified natural source of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is the root of Euphorbia fischeriana Steud.[1], a perennial herbaceous plant belonging to the Euphorbiaceae family. This plant is primarily distributed in northeastern mainland China and has a history of use in traditional Chinese medicine for various ailments.[2] While the roots of E. fischeriana are a rich source of various secondary metabolites, particularly diterpenoids, the presence of the sesquiterpenoid 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one has been confirmed.[1]
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in quantitative data regarding the isolation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one from Euphorbia fischeriana. At present, there are no published studies that provide specific yields or concentration ranges of this compound from its natural source. The majority of phytochemical investigations into E. fischeriana have focused on the more abundant and biologically active diterpenoids.
Table 1: Quantitative Data for 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one from Euphorbia fischeriana
| Compound | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one | Root | Not specified in literature | Data not available | N/A |
Experimental Protocols
Detailed experimental protocols for the specific isolation and purification of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one are not available in the current body of scientific literature. However, general methodologies for the extraction and separation of chemical constituents from the roots of Euphorbia fischeriana have been described in various studies focusing on other compound classes, such as diterpenoids. These protocols typically involve the following steps:
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Drying and Pulverization : The collected roots of E. fischeriana are dried and ground into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction : The powdered root material is typically extracted with organic solvents. Common solvents used include ethanol, methanol, ethyl acetate, and petroleum ether.[3] The choice of solvent can influence the profile of extracted compounds.
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Fractionation : The crude extract is often subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
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Chromatographic Purification : The resulting fractions are further purified using a combination of chromatographic techniques. These commonly include:
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Silica Gel Column Chromatography : A widely used method for the separation of compounds based on polarity.[3]
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Sephadex LH-20 Column Chromatography : Often used for the separation of small organic molecules.
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Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of individual compounds.
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The following diagram illustrates a generalized workflow for the isolation of chemical constituents from Euphorbia fischeriana roots, which could be adapted for the targeted isolation of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one.
Caption: Generalized workflow for the isolation of compounds from E. fischeriana.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research on the biological activities and potential signaling pathway interactions of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one. While numerous studies have investigated the pharmacological properties of other compounds isolated from Euphorbia fischeriana, particularly the cytotoxic and anti-tumor effects of its diterpenoids, this specific sesquiterpenoid has not been the subject of such investigations.[4][5][6][7][8]
Due to the lack of available data on its biological targets and mechanism of action, it is not possible to construct a diagram of any associated signaling pathways at this time.
Conclusion and Future Directions
4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one is a known natural product isolated from the roots of Euphorbia fischeriana. However, there is a significant lack of information regarding its abundance in the plant, optimized isolation protocols, and its biological activities. Future research should focus on:
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Quantitative analysis to determine the yield of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one from E. fischeriana.
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Development of a targeted isolation protocol to obtain sufficient quantities for biological screening.
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Comprehensive biological evaluation to elucidate its pharmacological properties and potential therapeutic applications. This should include screening for activities such as cytotoxicity, anti-inflammatory, and antimicrobial effects.
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Mechanism of action studies to identify its molecular targets and signaling pathways, should any significant biological activity be discovered.
Addressing these research gaps will be crucial in determining the potential of 4-Hydroxy-11,12,13-trinor-5-eudesmen-7-one as a lead compound for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Studies on chemical constituents from Euphorbia fischeriana Steud] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new diterpenoids from the roots of Euphorbia fischeriana and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daphnane-type diterpenoids from Euphorbia fischeriana Steud and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
